REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.C(N([CH2:19][CH3:20])C(C)C)(C)C.[CH3:21][Si:22]([CH3:29])([CH3:28])[CH2:23][CH2:24][O:25][CH2:26]Cl.[C:30]([O-:33])(O)=O.[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([N:8]([CH2:30][O:33][CH2:19][CH2:20][Si:22]([CH3:28])([CH3:23])[CH3:21])[CH2:26][O:25][CH2:24][CH2:23][Si:22]([CH3:29])([CH3:28])[CH3:21])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1 |f:3.4|
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=2N(C(=C1)N)N=CC2
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Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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ADDITION
|
Details
|
The reaction mixture was then poured into a separatory funnel
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Type
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EXTRACTION
|
Details
|
Organics were then extracted with CH2Cl2 (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a thick orange liquid
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(=C1)N(COCC[Si](C)(C)C)COCC[Si](C)(C)C)N=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |